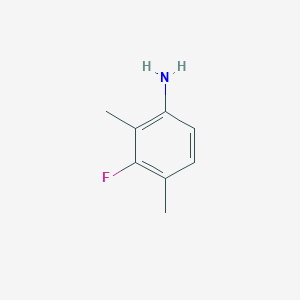

3-Fluoro-2,4-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOKJCQUYGQDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2,4-dimethylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2,4-dimethylaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules.[1] The strategic incorporation of a fluorine atom onto the aniline scaffold significantly influences the molecule's physicochemical and biological properties, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on providing practical insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry.[2][4] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] Fluorinated anilines, in particular, are a versatile class of compounds that have found widespread use as intermediates in the synthesis of a diverse range of biologically active molecules.[1]

This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties. The presence of the fluorine atom at the 3-position and methyl groups at the 2- and 4-positions creates a distinct electronic environment and steric hindrance around the amino group, which can be strategically exploited in synthetic transformations and to modulate interactions with biological targets. This guide will delve into the practical aspects of working with this compound, from its synthesis to its potential applications.

Synthesis of this compound: Methodologies and Mechanistic Considerations

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and the required purity of the final product.

Nitration and Reduction of 2,4-Dimethylfluorobenzene

A common and straightforward approach involves the nitration of 2,4-dimethylfluorobenzene followed by the reduction of the resulting nitro intermediate.

Caption: Nitration followed by reduction of 2,4-dimethylfluorobenzene.

Causality behind Experimental Choices:

-

Nitration: The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the methyl and fluoro substituents on the starting material favor the introduction of the nitro group at the 3-position.

-

Reduction: The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

-

Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This method is robust and generally provides good yields.

-

Catalytic Hydrogenation: For cleaner reactions and milder conditions, catalytic hydrogenation using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst is a preferred method.[5] This approach often results in higher purity of the final product and avoids the generation of metallic waste.

-

Fluorination of 2,4-Dimethylaniline

An alternative strategy involves the direct fluorination of the parent aniline, 2,4-dimethylaniline. However, direct fluorination of anilines can be challenging due to the high reactivity of the amino group and the potential for side reactions. A more controlled approach often involves a diazotization-fluorination sequence (Balz-Schiemann reaction).

Caption: Balz-Schiemann reaction starting from 2,4-dimethylaniline.

Causality behind Experimental Choices:

-

Diazotization: The primary amino group of 2,4-dimethylaniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

-

Fluorination: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt, which is often isolated as a stable solid. Gentle heating of this salt leads to the decomposition and formation of the desired fluoroaromatic compound, along with nitrogen gas and boron trifluoride. While this method is a classic for introducing fluorine, yields can be variable, and it may not be the most efficient route for large-scale synthesis.

A more modern approach for fluorination could involve the use of anhydrous hydrogen fluoride with an aromatic azide precursor.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [7] |

| Molecular Weight | 139.17 g/mol | [7] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Density | - | - |

| Solubility | - | - |

| CAS Number | 54332-65-3 | - |

Note: Specific experimental values for properties like melting point, boiling point, and density can vary depending on the purity of the sample and the measurement conditions. Researchers should consult reliable sources such as safety data sheets (SDS) from commercial suppliers for the most accurate and up-to-date information.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent protons (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the eight carbon atoms in the molecule. The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching vibration.

For detailed and verified spectroscopic data, researchers are encouraged to consult databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance the pharmacological profile of the resulting drug candidates by:

-

Improving Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]

-

Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the drug.[2]

-

Modulating Lipophilicity: The introduction of a fluorine atom can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motif is present in various classes of biologically active compounds. For instance, fluorinated anilines are key components in the synthesis of certain kinase inhibitors, agrochemicals, and other specialty chemicals.[8] The related compound, 3-Fluoro-4-Morpholinoaniline, is a crucial intermediate in the synthesis of the antibiotic Linezolid, highlighting the importance of fluorinated aniline scaffolds in medicinal chemistry.[9]

Experimental Protocols

General Safety and Handling Precautions

This compound, like many anilines, should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[10][11][12][13][14] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[10][11]

Illustrative Synthesis Protocol: Reduction of 3-Fluoro-2,4-dimethyl-1-nitrobenzene with Iron/HCl

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-Fluoro-2,4-dimethyl-1-nitrobenzene

-

Iron powder

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2,4-dimethyl-1-nitrobenzene (1 equivalent) and ethanol.

-

To the stirred solution, add iron powder (e.g., 3-5 equivalents).

-

Slowly add concentrated hydrochloric acid (catalytic amount) to initiate the reaction. An exothermic reaction should be observed.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and ethyl acetate.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by techniques such as vacuum distillation or column chromatography.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the development of novel compounds with tailored properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development. This technical guide has provided a comprehensive overview of these aspects, aiming to equip researchers and scientists with the necessary knowledge to confidently work with this important chemical intermediate.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C8H10FN) [pubchemlite.lcsb.uni.lu]

- 8. innospk.com [innospk.com]

- 9. innospk.com [innospk.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Fluoro-2,4-dimethylaniline (CAS 948294-18-6)

A Keystone Building Block for Advanced Drug Discovery and Development

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1] 3-Fluoro-2,4-dimethylaniline (CAS 948294-18-6) emerges as a significant building block within this context. As a substituted aniline, it provides a versatile platform for the synthesis of a diverse array of complex molecules. The presence of the fluoro group, combined with the steric and electronic effects of the two methyl groups, offers a nuanced tool for fine-tuning the properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, offering insights into its properties, synthesis, and potential applications for researchers and professionals in drug development. While specific experimental data for this compound is limited, this guide will draw upon established principles and data from closely related analogs to provide a robust predictive profile.

Physicochemical Properties: A Predictive Analysis

Predicting the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design. Based on its structure and data from analogous compounds, we can infer the following key characteristics:

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₈H₁₀FN | Based on the chemical structure. |

| Molecular Weight | 139.17 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to light yellow/brown liquid or low-melting solid | Anilines are often liquids or low-melting solids and can darken upon exposure to air and light. For example, 3-Fluoro-2-methylaniline is a light yellow transparent liquid.[3] |

| Boiling Point | ~200-220 °C | The boiling point is expected to be higher than that of 2,4-dimethylaniline (214-216 °C) due to the increased molecular weight and polarity from the fluorine atom. |

| Melting Point | Not readily available | The melting point will be influenced by the substitution pattern, which affects crystal lattice packing. For comparison, 3-Fluoro-4-methylaniline has a melting point of 35 °C.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | The hydrophobic benzene ring and methyl groups limit water solubility, a common trait for anilines. |

| pKa | ~3-4 | The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amino group compared to 2,4-dimethylaniline (pKa ≈ 4.9). |

Synthesis and Purification: A Proposed Methodological Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,3-Dimethyl-2-fluorobenzene

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 1,3-dimethyl-2-fluorobenzene dropwise, maintaining the internal temperature below 10 °C.

-

Nitrating Agent Addition: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring and Work-up: The reaction is stirred at a low temperature for a specified time and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate (3-Fluoro-2,4-dimethyl-1-nitrobenzene) is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 3-Fluoro-2,4-dimethyl-1-nitrobenzene

-

Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Completion and Catalyst Removal: The reaction progress is monitored by TLC or GC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Justification for Methodological Choices:

-

Nitration: This is a standard and well-established method for introducing a nitro group onto an aromatic ring, which can then be readily reduced to an amine.

-

Catalytic Hydrogenation: This method is generally high-yielding, clean, and avoids the use of harsh reducing agents, making it a preferred method in many industrial and laboratory settings. A similar approach is used in the synthesis of 3,4-dimethylaniline.[5]

Spectroscopic Analysis: Expected Signatures

The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), each integrating to one proton. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm, integrating to two protons. The chemical shift can vary with concentration and solvent.

-

Methyl Protons (-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to three protons.

For comparison, the ¹H NMR spectrum of the related compound 3-Fluoro-2-methylaniline shows characteristic signals for its aromatic, amine, and methyl protons.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

-

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).

Spectra of related compounds like 3,4-Dimethylaniline provide a reference for the expected chemical shifts of the carbon atoms.[7]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A strong peak at m/z = 139, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for anilines include the loss of a hydrogen atom to form [M-1]⁺ and cleavage of the C-N bond. The presence of the methyl groups may lead to the formation of a tropylium-like ion. Mass spectra of similar fluorinated compounds often show characteristic fragmentation patterns.[8][9]

Applications in Drug Discovery: A Forward Look

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the predictable reactivity of the aniline functional group and the beneficial properties conferred by the fluorine and methyl substituents.

Workflow for Utilizing this compound in Lead Optimization

Caption: A generalized workflow for using this compound in drug discovery.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties. The specific substitution pattern of this compound can be exploited to modulate target binding and pharmacokinetic profiles.[2]

-

Infectious Diseases: Fluoroanilines are key components in various antibacterial and antiviral drugs. For instance, 3-Fluoro-4-Morpholinoaniline is a crucial intermediate in the synthesis of the antibiotic Linezolid.[10]

-

Neurological Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive for developing drugs targeting the central nervous system.[4]

The amino group of this compound can be readily transformed into a wide range of functional groups, including amides, sulfonamides, and ureas, or used in C-N cross-coupling reactions to construct more complex molecular architectures.

Safety and Handling: A Precautionary Overview

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from data on other substituted anilines. Anilines as a class are considered hazardous and should be handled with appropriate care.

General Hazards:

-

Toxicity: Anilines are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

-

Irritation: They can cause skin and eye irritation.[11]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[12]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important, yet under-documented, chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a reactive aniline core with the modulating effects of fluorine and methyl substituents makes it an attractive building block for creating novel therapeutic agents with enhanced properties. While further experimental characterization is warranted, this in-depth technical guide, based on sound chemical principles and data from analogous structures, provides a valuable resource for researchers and scientists looking to harness the potential of this versatile compound.

References

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.).

- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY D

- SAFETY D

- SAFETY D

-

3-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

- Mass spectra of fluorocarbons. (n.d.).

- Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).

- 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC). (n.d.). Aarti Industries.

-

2,4-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- CN102952021B - Synthesis method of 3,4-dimethylaniline. (n.d.).

-

Dimethylaniline : Synthesis. (2021). YouTube. Retrieved from [Link]

-

4-Fluoro-2,6-dimethylbenzenamine. (n.d.). PubChem. Retrieved from [Link]

- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]

- 7. 3,4-Dimethylaniline(95-64-7) 13C NMR [m.chemicalbook.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Leading Speciality Chemical in India [aarti-industries.com]

A Technical Guide to the Structural Elucidation of 3-Fluoro-2,4-dimethylaniline

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. 3-Fluoro-2,4-dimethylaniline, a substituted aromatic amine, represents a class of molecules with significant potential in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated anilines attractive scaffolds in the design of new therapeutic agents.[1][2] This guide provides an in-depth technical overview of the analytical methodologies employed to elucidate the precise molecular structure of this compound. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring a self-validating system of protocols for robust structural determination.

The Analytical Workflow: A Multi-faceted Approach

The complete structural elucidation of an organic molecule like this compound is rarely achieved through a single analytical technique. Instead, a combination of spectroscopic and crystallographic methods is employed to build a comprehensive and irrefutable structural model. Each technique provides a unique piece of the structural puzzle, and their collective data provides a cross-validated confirmation of the molecule's identity and stereochemistry.

Caption: Integrated workflow for the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into their chemical environment. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques like HSQC and HMBC are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. Based on the structure of this compound and data from analogous compounds like 3-fluoro-2-methylaniline and 2,4-dimethylaniline, we can predict the following proton signals.[3]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H-5 | ~6.9 | Doublet of doublets (dd) | ~8.5 (H-H), ~2.0 (H-F) | Proton ortho to the methyl group and meta to the fluorine. |

| Aromatic H-6 | ~6.6 | Doublet of doublets (dd) | ~8.5 (H-H), ~4.5 (H-F) | Proton meta to the methyl group and ortho to the fluorine. |

| NH₂ | ~3.6 | Broad singlet | - | Amine protons. |

| C4-CH₃ | ~2.2 | Singlet | - | Methyl protons at position 4. |

| C2-CH₃ | ~2.1 | Singlet | - | Methyl protons at position 2. |

Causality in Proton NMR: The electron-donating nature of the amino and methyl groups tends to shield the aromatic protons, shifting them upfield. Conversely, the electronegative fluorine atom will deshield nearby protons. The observed splitting patterns (multiplicities) are a direct result of spin-spin coupling between neighboring protons and between protons and the fluorine atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The presence of fluorine will induce splitting of the signals for carbon atoms in close proximity due to C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| C-F | ~158 | Large (¹JCF ≈ 240) | Carbon directly bonded to fluorine. |

| C-NH₂ | ~145 | Small (³JCF ≈ 3) | Carbon bonded to the amino group. |

| C-CH₃ (C4) | ~128 | Small (³JCF ≈ 5) | Carbon bonded to the C4-methyl group. |

| C-CH₃ (C2) | ~125 | Small (²JCF ≈ 15) | Carbon bonded to the C2-methyl group. |

| C-H (C6) | ~115 | Moderate (²JCF ≈ 20) | Aromatic CH carbon ortho to fluorine. |

| C-H (C5) | ~113 | Small (³JCF ≈ 4) | Aromatic CH carbon meta to fluorine. |

| C4-CH₃ | ~20 | - | Methyl carbon at position 4. |

| C2-CH₃ | ~17 | - | Methyl carbon at position 2. |

Causality in Carbon NMR: The electronegativity of the fluorine atom causes a significant downfield shift for the directly attached carbon (C-3). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, providing crucial information for assigning the carbon signals.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment. It provides a direct observation of the fluorine nucleus and its chemical environment. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic effects of the amino and methyl substituents on the aromatic ring.

2D NMR Spectroscopy (HSQC & HMBC)

Two-dimensional NMR experiments are instrumental in piecing together the molecular framework.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between different parts of the molecule. For instance, correlations from the methyl protons to the aromatic carbons would confirm their positions on the ring.

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine. |

| 3100-3000 | Weak | Aromatic C-H stretching. |

| 2950-2850 | Medium | Aliphatic C-H stretching of the methyl groups. |

| 1620-1580 | Strong | N-H bending (scissoring) of the primary amine. |

| 1500-1400 | Strong | Aromatic C=C stretching. |

| 1300-1200 | Strong | C-N stretching of the aromatic amine. |

| 1250-1000 | Strong | C-F stretching. |

Causality in FTIR: The positions of the N-H stretching bands can indicate the degree of hydrogen bonding. The C-N stretching frequency in aromatic amines is typically higher than in aliphatic amines due to the partial double bond character from resonance. The C-F stretch is usually a strong and characteristic absorption.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: A small amount of the liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

-

Spectral Interpretation: The positions and intensities of the absorption bands are compared with correlation tables to identify the functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₀FN), which is approximately 139.18 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value to several decimal places, allowing for the determination of the exact molecular formula. For C₈H₁₀FN, the calculated exact mass is 139.0800.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for substituted anilines include the loss of a methyl group or the entire amino group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecular structure. For HRMS data, the exact mass is used to calculate the elemental composition.

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent information about the connectivity and local environment of atoms, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.

Crystallographic Data

Obtaining a suitable single crystal of this compound is a prerequisite for this technique. If successful, the analysis would yield detailed information on:

-

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice.

-

Space group: The symmetry of the crystal lattice.

-

Atomic coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

-

Bond lengths and angles: Accurate measurements of all bond lengths and angles in the molecule.

-

Intermolecular interactions: Information on hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent or by sublimation. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[3]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

V. Synthesis of Findings: A Cohesive Structural Proof

The power of this multi-technique approach lies in the convergence of data from each independent analysis.

-

MS provides the molecular formula.

-

FTIR confirms the presence of key functional groups (amine, aromatic ring, C-F bond).

-

NMR establishes the connectivity of the atoms and the substitution pattern on the aromatic ring.

The agreement between the predicted and observed data across all these techniques provides an unshakeable foundation for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By carefully designing experiments, interpreting the resulting data, and cross-validating the findings from NMR, FTIR, MS, and X-ray crystallography, researchers can confidently and unambiguously determine the structure of this and other novel chemical entities. This rigorous approach is fundamental to advancing drug discovery and development, ensuring the identity and purity of compounds that may one day become life-saving medicines.

References

-

Royal Society of Chemistry. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]

-

ACS Publications. (2026, January 17). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. ACS Omega. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]

-

YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2019, June 12). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2. Retrieved from [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-13 C HMBC NMR spectrum of pseudopyronine B (4); insert show details of the 160 ppm region. Retrieved from [Link]

-

Air Hygiene. (n.d.). FTIR Testing Services - Fourier Transform Infrared. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

Sources

Spectroscopic Signature of 3-Fluoro-2,4-dimethylaniline: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 3-Fluoro-2,4-dimethylaniline, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages a comprehensive examination of structurally related analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. By dissecting the electronic and steric influences of the fluoro and methyl substituents on the aniline scaffold, this guide offers a robust, predictive framework for the identification and characterization of this compound, thereby serving as a crucial resource for researchers engaged in its synthesis and application.

Introduction: The Structural and Spectroscopic Landscape of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The specific arrangement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, reactivity, and, consequently, its spectroscopic signature. This compound presents a unique substitution pattern where the electronic effects of a moderately electron-withdrawing fluorine atom are combined with the electron-donating and steric effects of two methyl groups. Understanding how these competing influences manifest in NMR, IR, and MS spectra is paramount for its unambiguous identification and for predicting its behavior in chemical transformations.

While extensive spectroscopic data exists for isomers such as 3-Fluoro-2-methylaniline and 3-Fluoro-4-methylaniline, experimental spectra for this compound are not readily found in common databases. This guide, therefore, embarks on a predictive analysis, grounded in the established principles of spectroscopy and a comparative study of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are detailed below, based on the analysis of substituent chemical shift (SCS) effects.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the two methyl groups.

-

Aromatic Protons: The two remaining aromatic protons will appear as an AX spin system, likely a pair of doublets. The proton at C5 will be coupled to the fluorine at C3, and the proton at C6 will be coupled to the proton at C5.

-

H-5: This proton is expected to be a doublet of doublets due to coupling with H-6 and the fluorine at C3. Its chemical shift will be influenced by the ortho-amino group and the para-methyl group, likely appearing in the range of 6.5-6.8 ppm.

-

H-6: This proton will appear as a doublet due to coupling with H-5. It is ortho to a methyl group and meta to the amino and fluoro groups, likely resonating in the 6.8-7.1 ppm region.

-

-

Amine Protons (-NH₂): A broad singlet is anticipated in the region of 3.5-4.5 ppm. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

Methyl Protons (-CH₃):

-

2-CH₃: This methyl group is ortho to both the amino and fluoro groups. Its chemical shift is predicted to be around 2.1-2.3 ppm.

-

4-CH₃: This methyl group is para to the amino group and ortho to the fluoro group. Its chemical shift is expected in the range of 2.2-2.4 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 6.5 - 6.8 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3 |

| H-6 | 6.8 - 7.1 | d | ³J(H-H) ≈ 8-9 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| 2-CH₃ | 2.1 - 2.3 | s | - |

| 4-CH₃ | 2.2 - 2.4 | s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by eight distinct signals, with the carbon atoms directly bonded to fluorine exhibiting splitting.

-

C-F Bond: The carbon atom attached to the fluorine (C-3) will show a large one-bond coupling constant (¹J(C-F)) in the range of 230-250 Hz.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the combined effects of the substituents.

-

C-1 (C-NH₂): Expected around 145-148 ppm.

-

C-2 (C-CH₃): Expected around 120-125 ppm.

-

C-3 (C-F): Expected around 155-160 ppm (doublet, ¹J(C-F)).

-

C-4 (C-CH₃): Expected around 130-135 ppm.

-

C-5: Expected around 115-120 ppm (doublet, ²J(C-F)).

-

C-6: Expected around 125-130 ppm.

-

-

Methyl Carbons:

-

2-CH₃: Expected around 15-18 ppm.

-

4-CH₃: Expected around 20-23 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 145 - 148 | s |

| C-2 | 120 - 125 | d (small J) |

| C-3 | 155 - 160 | d (large ¹J) |

| C-4 | 130 - 135 | d (small J) |

| C-5 | 115 - 120 | d (²J) |

| C-6 | 125 - 130 | s |

| 2-CH₃ | 15 - 18 | s |

| 4-CH₃ | 20 - 23 | s |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift will be influenced by the ortho-amino and ortho-methyl groups. A broad range for fluoroanilines is observed, but a reasonable prediction would place the signal in the range of -110 to -130 ppm relative to CFCl₃. This signal will likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present.

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

-

C-N Stretching: This vibration will likely appear in the 1250-1350 cm⁻¹ range.

-

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1300 cm⁻¹ region.

-

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range will be indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=C | Aromatic Ring Stretch | 1450 - 1650 | Medium-Strong |

| -NH₂ | Bending (Scissoring) | 1600 - 1650 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-H | Out-of-Plane Bend | 700 - 900 | Strong |

Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a prominent molecular ion peak and a series of characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀FN) is 139.17 g/mol . A strong molecular ion peak is expected at m/z = 139.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical ([M-15]⁺): Fragmentation of a methyl group is a common pathway for methylated anilines, which would result in a peak at m/z = 124.

-

Loss of HCN ([M-27]⁺): Elimination of hydrogen cyanide from the aniline ring could lead to a fragment at m/z = 112.

-

Loss of HF ([M-20]⁺): The elimination of hydrogen fluoride could also be a possible fragmentation pathway, giving a peak at m/z = 119.

-

Below is a Graphviz diagram illustrating the predicted major fragmentation pathways.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols: A General Guide

For researchers planning to synthesize and characterize this compound, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A ¹H NMR spectrum can be acquired on a 300-600 MHz spectrometer. ¹³C and ¹⁹F NMR may require a higher field instrument for better resolution and sensitivity.

-

Data Acquisition: Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard. For ¹⁹F NMR, a proton-coupled or decoupled spectrum can be acquired.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or a thin film from a volatile solvent can be prepared. For a liquid, a neat sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) coupling is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the known spectral characteristics of structurally similar compounds, a comprehensive and scientifically grounded forecast of its spectroscopic signature has been established. This information is intended to be a valuable resource for researchers in identifying, characterizing, and utilizing this compound in their scientific endeavors. The validation of these predictions with experimental data, once available, will further enhance our understanding of the structure-spectra relationships in substituted anilines.

References

At the time of this writing, no direct experimental spectroscopic data for this compound was found in publicly accessible databases. The predictions and analyses presented are based on established spectroscopic principles and data from analogous compounds available in the following general resources:

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 3-Fluoro-2,4-dimethylaniline

Introduction

3-Fluoro-2,4-dimethylaniline is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom and two methyl groups on the aniline core, imparts a nuanced electronic character that dictates its reactivity and makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of these substituents allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and basicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive analysis of the electronic effects at play within the this compound scaffold and explores its reactivity in key organic transformations relevant to pharmaceutical and chemical research.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be reliably inferred from its constituent parts and closely related analogs such as 3-fluoro-4-methylaniline and 2,4-dimethylaniline.

| Property | Value (Estimated) | Source for Analogue Data |

| Molecular Formula | C₈H₁₀FN | N/A |

| Molecular Weight | 139.17 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | [3] |

| Boiling Point | Estimated to be in the range of 200-220 °C | [3] |

| Solubility | Likely soluble in common organic solvents | [3] |

Electronic Effects: A Tripartite Influence

The reactivity of the this compound ring is governed by the interplay of the electronic effects of the amino, fluoro, and two methyl substituents. Understanding these influences is paramount to predicting the regioselectivity of its reactions.

-

Amino Group (-NH₂): The amino group is a powerful activating group. Through its +M (mesomeric) or +R (resonance) effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly increasing the electron density at the ortho and para positions. This makes the ring highly susceptible to electrophilic attack. The amino group also exerts a -I (inductive) effect due to the higher electronegativity of nitrogen compared to carbon, but the resonance effect is overwhelmingly dominant.

-

Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it has a strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond framework. Conversely, it possesses a +M (mesomeric) effect, donating electron density from its lone pairs into the pi system of the ring. For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring compared to benzene.

-

Methyl Groups (-CH₃): The two methyl groups are weakly activating. They exert a +I (inductive) effect, donating electron density through the sigma bonds, and also participate in hyperconjugation, which further enhances electron density in the aromatic ring.

The combination of these effects in this compound results in a complex pattern of activation and directing effects, which will be explored in the context of its reactivity.

Caption: Interplay of electronic effects in this compound.

Reactivity Profile

The unique substitution pattern of this compound dictates its reactivity in various organic transformations.

Electrophilic Aromatic Substitution (EAS)

The amino group is the most powerful activating and ortho-, para-directing group on the ring. The two methyl groups also contribute to activating the ring. The fluorine atom, while deactivating overall, is also an ortho-, para-director. The positions for electrophilic attack will be determined by the synergistic and antagonistic effects of these substituents. The most activated positions are expected to be C5 and C6, which are ortho and para to the powerful amino group and also benefit from the activating effects of the methyl groups.

Diazotization Reactions

The primary amino group of this compound can readily undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and aryl groups (Gomberg-Bachmann reaction).

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the aniline ring generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom can render the ring susceptible to SNAr reactions under certain conditions, particularly if a strong electron-withdrawing group is present at the ortho or para position to the fluorine.[4]

Oxidation and Reduction

The aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric products. Therefore, reactions involving strong oxidizing agents should be carried out with caution. The aromatic ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a nitro group.

Experimental Protocols

The following protocols are adapted from procedures for structurally similar compounds and should be optimized for this compound.

Synthesis of this compound (Proposed Route)

This proposed synthesis is adapted from the preparation of 3,4-dimethylaniline.[5] It involves the reduction of a nitrated precursor.

Step 1: Nitration of 2,4-dimethylfluorobenzene

-

To a stirred solution of 2,4-dimethylfluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-2,4-dimethyl-1-nitrobenzene.

Step 2: Reduction of 3-Fluoro-2,4-dimethyl-1-nitrobenzene

-

To a solution of 3-fluoro-2,4-dimethyl-1-nitrobenzene (1.0 eq) in ethanol, add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford this compound.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-2,4-dimethylaniline in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-2,4-dimethylaniline, a substituted aniline derivative of increasing importance in pharmaceutical and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles that govern its solubility. We will explore a theoretical assessment of its behavior in various common organic solvents and provide a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended to equip researchers, chemists, and drug development professionals with the predictive understanding and practical methodology required to effectively utilize this compound in their work.

Theoretical Principles: Deconstructing the Molecular Architecture for Solubility Prediction

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarity and intermolecular force capabilities are more likely to be miscible.[1][2] The molecular structure of this compound—featuring a polar amino group, a fluorine atom, and a largely non-polar dimethylated benzene ring—presents a nuanced profile that governs its interactions.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents (e.g., alcohols).[3]

-

Dipole-Dipole Interactions: The electronegative fluorine and nitrogen atoms create a significant molecular dipole, enabling electrostatic interactions with other polar molecules (e.g., ketones, chlorinated solvents).[3]

-

Van der Waals Forces: The phenyl ring and two methyl groups provide a substantial non-polar surface area, facilitating London dispersion forces with non-polar and aromatic solvents.[2]

Aniline itself is only slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, and benzene, a behavior largely dictated by its hydrophobic benzene ring.[4][5][6] The addition of two methyl groups, as in 2,4-Dimethylaniline, further increases the non-polar character, reinforcing high solubility in organic solvents while maintaining limited aqueous solubility.[7] The introduction of a fluorine atom, as seen in our target molecule, increases polarity and can subtly influence hydrogen bonding capabilities.[8] This combination suggests that this compound will exhibit broad solubility in many organic solvents but will be limited in highly non-polar or aqueous systems.

Caption: Intermolecular forces of this compound and their primary solvent interactions.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted. These predictions serve as a valuable starting point for solvent screening in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can readily form strong hydrogen bonds with protic solvents, leading to effective solvation.[2][3] |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The molecule's dipole moment allows for strong dipole-dipole interactions with these solvents, overcoming the crystal lattice energy.[2][3] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | While van der Waals interactions between the dimethylated ring and these solvents exist, they are often insufficient to overcome the polarity imparted by the amine and fluoro groups, limiting solubility.[3][7] |

| Aqueous | Water | Low / Sparingly Soluble | The large, hydrophobic dimethyl-benzene portion of the molecule dominates, leading to poor water solubility, a common trait for substituted anilines.[4][7] The reported low solubility of the similar 4-Fluoro-3,5-dimethylaniline (0.71 g/L) supports this prediction.[9] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and establish definitive solubility values, a robust experimental methodology is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[2][10]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[3] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid precipitation, it is crucial to pre-warm the pipette tip to the equilibration temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any suspended microcrystals.

-

Dilute the filtered sample to the mark with the same solvent to bring its concentration into the calibrated range of the analytical instrument.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV is often preferred for its specificity and sensitivity).

-

Analyze the diluted, filtered sample from Step 3 under the same conditions.

-

-

Calculation and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be repeated at least in triplicate to ensure statistical validity.

-

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. youtube.com [youtube.com]

A Guide to 3-Fluoro-2,4-dimethylaniline: A Versatile Building Block for Modern Organic Synthesis

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance.[1][2] Within the vast arsenal of organofluorine compounds, substituted fluoroanilines serve as pivotal intermediates. This technical guide focuses on 3-Fluoro-2,4-dimethylaniline, a valuable building block whose distinct substitution pattern offers a unique combination of steric and electronic properties. We will explore its synthesis, key reaction classes—including C-N and C-C bond formation—and provide field-proven protocols to demonstrate its practical utility for researchers, chemists, and drug development professionals.

Physicochemical Properties & Structural Insights

This compound (CAS No. 54337-38-5) is a substituted aniline featuring a fluorine atom positioned meta to the amino group, and two methyl groups ortho and para to the amine. This specific arrangement governs its reactivity:

-

Amino Group (-NH₂): A potent ortho-, para-directing and activating group for electrophilic aromatic substitution. It also serves as a key nucleophile for C-N bond formation.

-

Fluorine Atom (-F): Strongly electronegative, it exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and can influence the pKa of the amine.

-

Methyl Groups (-CH₃): Electron-donating (+I) and hyperconjugating groups that activate the ring. Their steric bulk can influence regioselectivity by hindering adjacent positions.

The interplay of these substituents makes this compound a nuanced and versatile reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54337-38-5 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Data not widely available |

| Density | Data not widely available |

Synthesis of this compound

The most common and logical route to this compound is via a Sandmeyer-type or Balz-Schiemann reaction, starting from the readily available 2,4-dimethylaniline.[3][4] The core of this transformation is the conversion of the aromatic amine to a diazonium salt, which is then displaced by fluoride.

Workflow for Synthesis via Diazotization-Fluorination

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

Causality: This protocol relies on the formation of a stable, isolable diazonium tetrafluoroborate salt. Low temperatures (0-5 °C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium intermediate.[4][5] The subsequent thermal decomposition gently expels dinitrogen gas and boron trifluoride, yielding the desired fluoroaromatic compound.[6]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2,4-dimethylaniline (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 2.5 eq).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

-

Stir the resulting slurry at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Isolation of Diazonium Salt:

-

Filter the precipitated 2,4-dimethylbenzenediazonium tetrafluoroborate salt under vacuum.

-

Wash the filter cake with cold diethyl ether to remove unreacted starting material and byproducts.

-